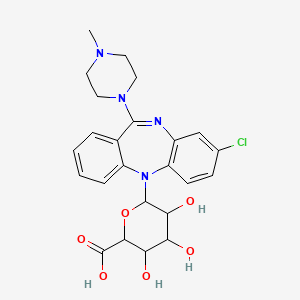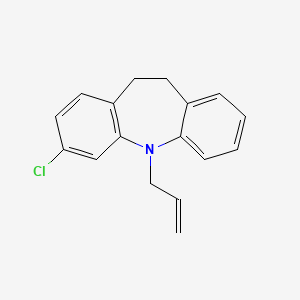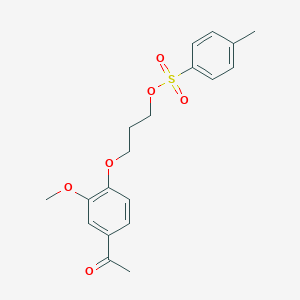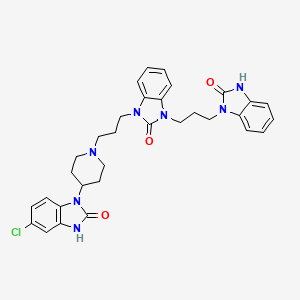
Helicid
Descripción general
Descripción
4-Formilfenil-O-beta-D-glucopiranósido es un análogo de glucosa sintético donde el grupo hidroxilo en la posición anomérica de la glucosa se reemplaza por un grupo formilo (-CHO). Este compuesto se utiliza a menudo como sustrato para medir la actividad de enzimas como glucosidasas o glucosiltransferasas .
Aplicaciones Científicas De Investigación
4-Formilfenil-O-beta-D-glucopiranósido tiene una amplia gama de aplicaciones de investigación científica:
Biología: Se utiliza en ensayos bioquímicos para medir la actividad enzimática y para estudiar el metabolismo de los carbohidratos.
Mecanismo De Acción
El mecanismo de acción de 4-Formilfenil-O-beta-D-glucopiranósido implica su interacción con enzimas específicas como glucosidasas y glucosiltransferasas. Estas enzimas reconocen la parte de glucosa y catalizan reacciones que involucran el grupo formilo. Los objetivos moleculares y las vías involucradas incluyen las vías del metabolismo de los carbohidratos y las reacciones catalizadas por enzimas .
Análisis Bioquímico
Biochemical Properties
Helicid interacts with various enzymes and proteins in biochemical reactions. It has been shown to be a substrate for enzymes such as glucosidases or glycosyltransferases . By monitoring the enzymatic conversion or reaction with this compound, researchers can gain insights into the specificity, kinetics, and mechanism of carbohydrate chemistry and enzymology .
Cellular Effects
This compound has been reported to have extensive pharmacological activity, including neuroprotective effects . It can treat or improve epilepsy, Tourette syndrome, Alzheimer’s disease, Parkinson’s disease, emotional disorders, cerebral ischemia-reperfusion injury, cognitive impairment, and neuropathic pain . It can also improve myocardial hypertrophy, hypertension, and myocardial ischemia-reperfusion injury . In addition, this compound can mitigate liver, kidney, and bone tissue damage caused by oxidative stress and inflammation .
Molecular Mechanism
The molecular mechanism of this compound involves various signaling pathways such as Nrf2, NF-κB, PI3K/AKT, and AMPK . It has been shown to inhibit the nuclear translocation of nuclear factor-κB (NF-κB), which is one of the most important transcription factors involved in the inflammatory process .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to alleviate the depression-like behavior of chronic unpredictable mild stress (CUMS) rats . It can reduce the mortality of hippocampal neurons by downregulating the level of NONRATT030918.2 .
Metabolic Pathways
The biotransformation route of this compound has been identified as demethylation, oxidation, dehydroxylation, hydrogenation, decarbonylation, glucuronide conjugation, and methylation . This suggests that this compound is involved in various metabolic pathways and interacts with several enzymes and cofactors.
Subcellular Localization
It is known that the localization of the NONRATT030918.2 molecule, which is affected by this compound, was confirmed through a fluorescence in situ hybridization experiment .
Métodos De Preparación
La preparación de 4-Formilfenil-O-beta-D-glucopiranósido se puede lograr a través de diversas rutas sintéticas. Un método común implica la reacción de 4-hidroxibenzaldehído con un derivado de glucosa protegido, seguido de desprotección para producir el compuesto deseado. Las condiciones de reacción suelen implicar el uso de disolventes como etanol o cloroformo y pueden requerir catalizadores para facilitar la reacción .
Los métodos de producción industrial a menudo implican la extracción de fuentes naturales como la raíz de la planta Gastrodia elata, seguida de procesos de purificación como extracción con disolventes, destilación por vapor o extracción ultrasónica .
Análisis De Reacciones Químicas
4-Formilfenil-O-beta-D-glucopiranósido experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El grupo formilo se puede oxidar a un ácido carboxílico usando agentes oxidantes como permanganato de potasio o trióxido de cromo.
Reducción: El grupo formilo se puede reducir a un grupo hidroxilo usando agentes reductores como borohidruro de sodio o hidruro de litio y aluminio.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen catalizadores ácidos o básicos, disolventes orgánicos y condiciones específicas de temperatura y presión. Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados.
Comparación Con Compuestos Similares
4-Formilfenil-O-beta-D-glucopiranósido se puede comparar con otros compuestos similares como:
4-Nitrofenil-O-beta-D-glucopiranósido: Este compuesto tiene un grupo nitro en lugar de un grupo formilo y se utiliza comúnmente como sustrato en ensayos enzimáticos.
4-Metilfenil-O-beta-D-glucopiranósido: Este compuesto tiene un grupo metilo en lugar de un grupo formilo y se utiliza en estudios bioquímicos similares.
La singularidad de 4-Formilfenil-O-beta-D-glucopiranósido radica en su grupo formilo, que le permite sufrir reacciones específicas e interactuar con enzimas de formas únicas en comparación con otros compuestos similares.
Propiedades
IUPAC Name |
4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O7/c14-5-7-1-3-8(4-2-7)19-13-12(18)11(17)10(16)9(6-15)20-13/h1-5,9-13,15-18H,6H2/t9-,10-,11+,12-,13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLZAGZCCJJBKNZ-UJPOAAIJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)OC2C(C(C(C(O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


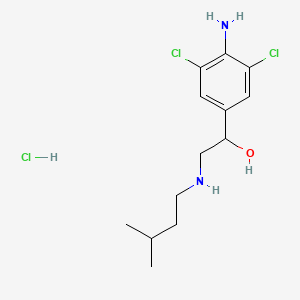


![11,11'-(Piperazine-1,4-diyl)-bis-8-chloro-5H-dibenze[b,e][1,4]-diazepine](/img/structure/B602231.png)
